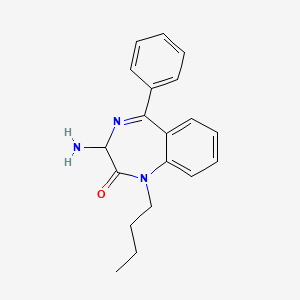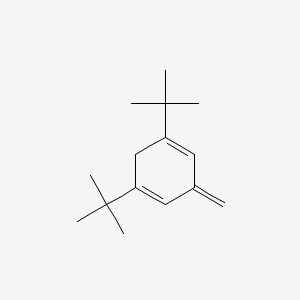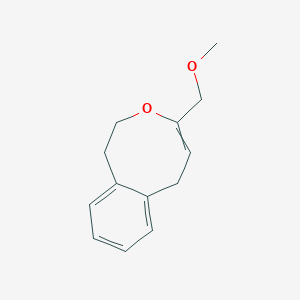![molecular formula C18H25NO5Si B12528328 2-{Phenyl[3-(trimethoxysilyl)propyl]amino}benzene-1,4-diol CAS No. 680223-26-1](/img/structure/B12528328.png)
2-{Phenyl[3-(trimethoxysilyl)propyl]amino}benzene-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{Phenyl[3-(trimethoxysilyl)propyl]amino}benzene-1,4-diol is a complex organic compound that features both phenyl and silane groups. This compound is notable for its unique structure, which combines aromatic and silane functionalities, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Phenyl[3-(trimethoxysilyl)propyl]amino}benzene-1,4-diol typically involves a multi-step process. One common method includes the reaction of 3-(trimethoxysilyl)propylamine with 2-bromo-1,4-dihydroxybenzene under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-{Phenyl[3-(trimethoxysilyl)propyl]amino}benzene-1,4-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines and alcohols.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-{Phenyl[3-(trimethoxysilyl)propyl]amino}benzene-1,4-diol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Biology: Investigated for its potential as a bioactive compound in drug development.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its silane functionality.
Mechanism of Action
The mechanism by which 2-{Phenyl[3-(trimethoxysilyl)propyl]amino}benzene-1,4-diol exerts its effects involves interactions with various molecular targets. The hydroxyl groups can participate in hydrogen bonding, while the silane group can form covalent bonds with other silane-containing compounds. These interactions can influence the compound’s reactivity and stability, making it useful in various applications.
Comparison with Similar Compounds
Similar Compounds
Catechol (1,2-dihydroxybenzene): Similar in having hydroxyl groups on the benzene ring but lacks the silane functionality.
Resorcinol (1,3-dihydroxybenzene): Another dihydroxybenzene isomer with different hydroxyl group positioning.
Hydroquinone (1,4-dihydroxybenzene): Shares the same hydroxyl group positioning but lacks the phenyl and silane groups.
Uniqueness
2-{Phenyl[3-(trimethoxysilyl)propyl]amino}benzene-1,4-diol is unique due to its combination of aromatic and silane functionalities, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring both organic and inorganic characteristics.
Properties
CAS No. |
680223-26-1 |
|---|---|
Molecular Formula |
C18H25NO5Si |
Molecular Weight |
363.5 g/mol |
IUPAC Name |
2-[N-(3-trimethoxysilylpropyl)anilino]benzene-1,4-diol |
InChI |
InChI=1S/C18H25NO5Si/c1-22-25(23-2,24-3)13-7-12-19(15-8-5-4-6-9-15)17-14-16(20)10-11-18(17)21/h4-6,8-11,14,20-21H,7,12-13H2,1-3H3 |
InChI Key |
ITRPIBPVNWSBAI-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCCN(C1=CC=CC=C1)C2=C(C=CC(=C2)O)O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(Octane-1-sulfonyl)amino]phenyl}-3-oxobutanamide](/img/structure/B12528246.png)
![4-[3-(Methoxymethoxy)propoxy]butane-1,2,3-triol](/img/structure/B12528247.png)
![1H-Benzimidazole-1-sulfonamide, N-[(2-thiazolylamino)carbonyl]-](/img/structure/B12528271.png)


![acetic acid;N-[6-(hydrazinylmethylideneamino)hexyl]decanamide](/img/structure/B12528302.png)
![Ethyl 4-[3-[3-[(hydroxyhydrazinylidene)methyl]phenyl]-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoyl]piperazine-1-carboxylate;sulfuric acid](/img/structure/B12528305.png)

![4-(4-{2-[(Propan-2-yl)oxy]phenyl}piperazin-1-yl)cyclohexan-1-amine](/img/structure/B12528321.png)
![Silane, (1,1-dimethylethyl)[4-(1,3-dithiolan-2-yl)phenoxy]dimethyl-](/img/structure/B12528323.png)
![Methyl 3-[4-(sulfooxy)phenyl]prop-2-enoate](/img/structure/B12528331.png)
phosphanium bromide](/img/structure/B12528337.png)


